3-(iso-Pentylthio)benzoyl chloride
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Overview
Description
3-(iso-Pentylthio)benzoyl chloride is an organic compound with the molecular formula C12H15ClOS and a molecular weight of 242.7649 g/mol . It is a derivative of benzoyl chloride, where the benzoyl group is substituted with an iso-pentylthio group at the meta position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
The synthesis of 3-(iso-Pentylthio)benzoyl chloride typically involves the reaction of 3-mercaptobenzoic acid with iso-pentyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the thioether linkage. The resulting product is then treated with thionyl chloride to convert the carboxylic acid group to the corresponding acyl chloride .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-(iso-Pentylthio)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and thioesters. Common reagents include amines, alcohols, and thiols.
Oxidation: The thioether group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
3-(iso-Pentylthio)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, through acylation reactions, which can help in studying their structure and function.
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-(iso-Pentylthio)benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is utilized in modifying biomolecules and synthesizing complex organic compounds. The thioether group can also undergo oxidation and reduction reactions, further expanding its utility in chemical transformations .
Comparison with Similar Compounds
3-(iso-Pentylthio)benzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
3-(Methylthio)benzoyl chloride: Similar structure but with a methylthio group instead of an iso-pentylthio group. It has different reactivity and applications.
3-(Ethylthio)benzoyl chloride: Contains an ethylthio group, leading to variations in physical and chemical properties.
3-(Phenylthio)benzoyl chloride: The phenylthio group provides different steric and electronic effects, influencing its reactivity and applications .
Properties
IUPAC Name |
3-(3-methylbutylsulfanyl)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClOS/c1-9(2)6-7-15-11-5-3-4-10(8-11)12(13)14/h3-5,8-9H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKWSGGWTZVPBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=CC=CC(=C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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